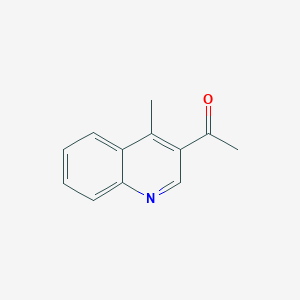
N-(3-Cyanophenyl)-N-hydroxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Cyanophenyl)-N-hydroxyacetamide is an organic compound characterized by the presence of a cyanophenyl group attached to a hydroxyacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyanophenyl)-N-hydroxyacetamide typically involves the reaction of 3-aminobenzonitrile with acetic anhydride in the presence of a suitable solvent such as dichloromethane. The reaction proceeds under mild conditions, often requiring a catalytic amount of a base like potassium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
N-(3-Cyanophenyl)-N-hydroxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide or nitrile groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced forms.
Substitution: Formation of substituted amides or nitriles.
科学的研究の応用
N-(3-Cyanophenyl)-N-hydroxyacetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals
作用機序
The mechanism of action of N-(3-Cyanophenyl)-N-hydroxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
類似化合物との比較
Similar Compounds
- N-(3-Cyanophenyl)-2-methylpropanamide
- N-(3-Cyanophenyl)propanamide
- N-(3-Cyanophenyl)-2-furamide
Uniqueness
N-(3-Cyanophenyl)-N-hydroxyacetamide is unique due to its specific structural features, such as the hydroxyacetamide moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
特性
CAS番号 |
80584-66-3 |
|---|---|
分子式 |
C9H8N2O2 |
分子量 |
176.17 g/mol |
IUPAC名 |
N-(3-cyanophenyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C9H8N2O2/c1-7(12)11(13)9-4-2-3-8(5-9)6-10/h2-5,13H,1H3 |
InChIキー |
WADADVGRULKCGW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N(C1=CC=CC(=C1)C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,6-Difluoro-N-[(2,3,4,5-tetrachlorophenyl)carbamoyl]benzamide](/img/structure/B14424396.png)



![1,5-Dimethyloctahydro-1H-cyclopenta[b]pyridine](/img/structure/B14424414.png)
![[4-[(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-hydroxymethyl]quinolin-6-yl] 3-methylbutanoate](/img/structure/B14424428.png)

![N-{3-Phenyl-2-[(2-sulfanylethyl)sulfanyl]propanoyl}-L-leucine](/img/structure/B14424450.png)

![1,5-Dimethyl-6-oxa-bicyclo[3.1.0]hexane](/img/structure/B14424460.png)


